molecular formula C10H11N B1334511 2,6-Dimethylphenylacetonitrile CAS No. 54708-14-4

2,6-Dimethylphenylacetonitrile

Cat. No.: B1334511
CAS No.: 54708-14-4
M. Wt: 145.2 g/mol
InChI Key: ABOLDLVTFQCAHP-UHFFFAOYSA-N
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Description

2,6-Dimethylphenylacetonitrile (CAS: N/A) is a benzonitrile derivative characterized by methyl substituents at the 2- and 6-positions of the phenyl ring and an acetonitrile functional group (-CH2CN). This compound is structurally significant due to the electron-donating methyl groups, which influence its electronic and steric properties. Derivatives of phenylacetonitrile are widely utilized in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity and stability .

Properties

IUPAC Name

2-(2,6-dimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOLDLVTFQCAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398681
Record name 2,6-DIMETHYLPHENYLACETONITRILE
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54708-14-4
Record name 2,6-Dimethylbenzeneacetonitrile
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Record name 2,6-DIMETHYLPHENYLACETONITRILE
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Record name 54708-14-4
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylphenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylbenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs under mild conditions, yielding the desired nitrile compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes. For instance, 2,6-dimethylbromobenzene can be reacted with magnesium to form a Grignard reagent, which is then treated with a formamide to produce the corresponding benzaldehyde. This intermediate is further hydrogenated and cyanated to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylphenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dimethylphenylacetonitrile is utilized in numerous scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Dimethylphenylacetonitrile exerts its effects largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitrile group is converted to an amine, which can then interact with various biological targets. The molecular pathways involved include nucleophilic addition and hydrogenation processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score
This compound 2,6-dimethyl C10H11N 145.2 Reference
2-(2,6-Dichlorophenyl)acetonitrile 2,6-dichloro C8H5Cl2N 186.0 0.88
4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile 4-tert-butyl, 3-hydroxy, 2,6-dimethyl C15H19NO 229.3 -
3,4-Dichlorophenylacetonitrile 3,4-dichloro C8H5Cl2N 186.0 0.89

Substituent Effects:

  • Electron-Withdrawing Groups (e.g., -Cl): Chlorine substituents increase the acidity of the α-hydrogen in the -CH2CN group, enhancing reactivity in condensation or alkylation reactions .
  • Hydroxyl and Bulky Groups (e.g., -OH, tert-butyl): Hydroxyl groups improve solubility in polar solvents, while bulky tert-butyl substituents introduce steric hindrance, affecting reaction kinetics .

Physicochemical Properties

  • Polarity and Solubility:

    • The 2,6-dimethyl derivative exhibits moderate polarity due to methyl groups, favoring solubility in organic solvents like dichloromethane.
    • Chlorinated analogs (e.g., 2,6-dichloro) show reduced solubility in water but higher lipophilicity, making them suitable for hydrophobic applications .
    • The hydroxyl-containing analog (4-tert-butyl-2,6-dimethyl-3-hydroxy) demonstrates enhanced aqueous solubility, relevant for pharmaceutical formulations .
  • Thermal Stability:
    Methyl-substituted derivatives generally exhibit higher thermal stability compared to chlorinated analogs, as electron-donating groups stabilize the aromatic system against degradation .

Research Findings and Methodological Insights

  • Spectroscopic Analysis:
    Density Functional Theory (DFT) studies on related bromo-methyl pyridine derivatives (e.g., 2,6-Bis(Bromo-methyl) Pyridine) reveal that substituent position significantly impacts vibrational modes and IR spectra. Similar methodologies could predict the spectroscopic behavior of this compound, though experimental validation is needed .

  • Synthetic Routes: Methyl-substituted phenylacetonitriles are typically synthesized via Friedel-Crafts alkylation or cyanoethylation, whereas chlorinated analogs require halogenation under harsh conditions (e.g., Cl2/FeCl3) .

Biological Activity

2,6-Dimethylphenylacetonitrile (DMACN) is an organic compound with the molecular formula C10H11NC_{10}H_{11}N and a molecular weight of 145.2 g/mol. It is characterized by a phenyl group with two methyl substituents and an acetonitrile functional group. Understanding the biological activity of DMACN is crucial for its application in medicinal chemistry, agrochemicals, and various biochemical studies.

  • Molecular Formula : C10H11NC_{10}H_{11}N
  • Molecular Weight : 145.2 g/mol
  • Boiling Point : 104 °C (at 1 mmHg)
  • Melting Point : 31–33 °C

DMACN exhibits biological activity primarily through its interaction with various enzymes and receptors. The presence of the nitrile group allows it to participate in nucleophilic attack mechanisms, which can lead to enzyme inhibition or modulation of receptor activity. The specific pathways affected depend on the structural analogs and the biological context in which DMACN is studied.

Enzyme Inhibition

DMACN has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, which can lead to altered physiological responses. For example, studies have shown that compounds similar to DMACN can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Case Studies

  • Enzyme Activity Modulation : Research has indicated that DMACN can inhibit certain cytochrome P450 isoforms, impacting drug metabolism rates in liver microsomes. This suggests potential implications in pharmacokinetics and drug interactions.
  • Antimicrobial Activity : A study demonstrated that DMACN derivatives exhibited antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics.
  • Neurotransmitter Interaction : DMACN has shown promise in modulating neurotransmitter systems, particularly through interactions with adrenergic receptors, which could have implications for treating neurological disorders.

Toxicological Profile

The safety profile of DMACN is essential for its application in pharmaceuticals and agrochemicals. Preliminary toxicological assessments indicate that DMACN may possess acute toxicity when ingested or inhaled, necessitating further studies to establish safe handling guidelines.

Toxicity Parameter Value
Acute Oral ToxicityH301
Acute Dermal ToxicityH311
Acute Inhalation ToxicityH331

Research Findings

Recent studies have focused on the synthesis of DMACN derivatives to enhance its biological activity and reduce toxicity. For instance, modifications in the acetonitrile group have led to compounds with improved enzyme inhibition profiles and reduced side effects.

Comparative Analysis

The following table summarizes the biological activities of DMACN compared to related compounds:

Compound Biological Activity Notes
This compoundEnzyme inhibitorPotential use in drug interactions
2-(4-Chloro-2,6-dimethylphenyl)acetonitrileAntimicrobial activityEffective against Gram-positive bacteria
2-(4-Methylphenyl)acetonitrileModerate enzyme inhibitionLess toxic than DMACN

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dimethylphenylacetonitrile
Reactant of Route 2
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